molecular formula C15H13N5S B11973136 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11973136
M. Wt: 295.4 g/mol
InChI Key: QGWGZNRDIVJXLV-LICLKQGHSA-N
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Description

5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions: The triazole ring is then subjected to substitution reactions to introduce the 4-methylphenyl and 3-pyridinylmethyleneamino groups. This often involves the use of reagents like methyl iodide and pyridine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the triazole ring or the pyridinylmethyleneamino group, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound is investigated for similar therapeutic applications, particularly in drug design and development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The pyridinylmethyleneamino group can interact with nucleic acids or proteins, affecting their activity and stability. These interactions lead to the compound’s biological effects, such as enzyme inhibition or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties, making

Properties

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-4-6-13(7-5-11)14-18-19-15(21)20(14)17-10-12-3-2-8-16-9-12/h2-10H,1H3,(H,19,21)/b17-10+

InChI Key

QGWGZNRDIVJXLV-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

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